molecular formula C12H20N2 B588330 3-Amino-N,N-diethyl-benzeneethanamine CAS No. 932394-03-1

3-Amino-N,N-diethyl-benzeneethanamine

Cat. No.: B588330
CAS No.: 932394-03-1
M. Wt: 192.306
InChI Key: LAGODRBIOPZVIW-UHFFFAOYSA-N
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Description

Contextual Significance within Benzeneethanamine Derivatives

Benzeneethanamine and its derivatives are a class of organic compounds that feature a benzene (B151609) ring attached to an ethylamine (B1201723) group. mdpi.com This structural motif is found in a wide array of naturally occurring and synthetic compounds with diverse biological activities. acs.org The substitution pattern on both the benzene ring and the amino group can significantly influence the compound's chemical properties and biological interactions.

Substituted phenethylamines are known to act as central nervous system stimulants, hallucinogens, and entactogens, among other pharmacological roles. rsc.org The specific placement of an amino group at the meta-position of the benzene ring, as seen in 3-Amino-N,N-diethyl-benzeneethanamine, along with the N,N-diethyl substitution on the ethylamine side chain, creates a unique molecule with distinct potential for research applications.

Historical Overview of Related Amine Synthesis and Reactivity Studies

The synthesis of amines is a fundamental aspect of organic chemistry with a rich history. chemsrc.com Methods for preparing amines can be broadly categorized and have evolved over time to improve efficiency, selectivity, and environmental friendliness.

Historically, the alkylation of ammonia (B1221849) or primary amines with alkyl halides has been a common method, though it often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. orgsyn.org To achieve more selective synthesis, reductive amination has become a widely used technique. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, N,N-diethylaminophenols can be synthesized by the reductive alkylation of an aminophenol with acetaldehyde (B116499). google.comnih.gov

Another significant approach is the reduction of nitriles and amides. The reduction of a nitro group on an aromatic ring to an amine is also a key transformation, often employed in the synthesis of aromatic amines. chemicalbook.com For example, N,N-diethyl-m-acetamidoaniline can be produced through the ethylation of m-aminoacetanilide, which itself is derived from m-phenylenediamine. google.com The synthesis of N,N-diethylethylenediamine has been achieved through various routes, including the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride. nih.gov These historical methods provide a basis for the potential synthetic pathways to this compound.

Structural Features and Inherent Chemical Functionality Relevant to Research

The structure of this compound contains two key functional groups that dictate its chemical behavior: a primary aromatic amine and a tertiary aliphatic amine.

The primary aromatic amine (an aniline (B41778) derivative) is characterized by the -NH2 group attached directly to the benzene ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system, which reduces the basicity of the amine compared to aliphatic amines. rasayanjournal.co.in This delocalization also makes the aromatic ring more susceptible to electrophilic substitution reactions.

The tertiary aliphatic amine consists of a nitrogen atom bonded to three alkyl groups (two ethyl groups and the ethylbenzene (B125841) group). This part of the molecule is more basic than the aromatic amine due to the electron-donating inductive effect of the alkyl groups. scbt.com The lone pair on this nitrogen is more available for donation, making it a stronger nucleophile. The steric hindrance around the tertiary nitrogen, however, can influence its reactivity. rasayanjournal.co.in

The presence of these two distinct amine functionalities within the same molecule offers a range of possibilities for chemical modification and interaction with biological targets. The differential reactivity of the two amine groups could allow for selective reactions at either site, making it a versatile building block in organic synthesis.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 932394-03-1 chemsrc.com
Molecular Formula C12H20N2 chemsrc.com
Molecular Weight 192.3 g/mol chemsrc.com
Synonyms 3-(2-(Diethylamino)ethyl)aniline, 3-(2-(Diethylamino)ethyl)benzenamine
Description An aromatic amine with potential use for biochemical research chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(diethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGODRBIOPZVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651592
Record name 3-[2-(Diethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932394-03-1
Record name 3-[2-(Diethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino N,n Diethyl Benzeneethanamine

Classical and Established Synthetic Routes

Traditional methods for synthesizing dialkylated amines like 3-Amino-N,N-diethyl-benzeneethanamine rely on well-understood, multi-step processes, direct alkylation, or reductive amination techniques.

A common and versatile approach begins with a suitable precursor, such as 3-nitrophenylethanol or 3-nitrophenylacetonitrile. This multi-step sequence involves the initial formation of the phenethylamine (B48288) skeleton, followed by the reduction of the nitro group, and finally, the installation of the N,N-diethyl functionality.

A representative, though not explicitly detailed in the provided literature for this specific molecule, pathway could involve:

Preparation of the Phenethylamine Backbone : Starting from 3-nitrophenylacetic acid, reduction of the carboxylic acid to an alcohol, followed by conversion to an alkyl halide and displacement with a cyanide group, and subsequent reduction of the nitrile would yield 3-nitrophenethylamine.

Nitro Group Reduction : The intermediate, 3-nitrophenethylamine, would then undergo reduction of the nitro group to a primary amine. This is a standard transformation commonly achieved using catalytic hydrogenation (e.g., with H₂ gas over a palladium or platinum catalyst) or with metal-acid systems like iron, tin, or zinc in acidic solution.

N,N-Diethylation : The resulting 3-aminophenethylamine is then subjected to diethylation, using methods described in the sections below (reductive amination or alkylation).

This stepwise approach allows for purification at intermediate stages, ensuring high purity of the final product.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, offering a more direct route to the target compound and avoiding issues of over-alkylation common in direct alkylation. masterorganicchemistry.com This process involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, the process would start with 3-aminophenethylamine, which is reacted with two equivalents of acetaldehyde (B116499). The reaction proceeds through the formation of an intermediate imine (and subsequently an enamine or a second imine), which is then reduced to the final tertiary amine.

Key components of this strategy include:

Amine Source : 3-Aminophenethylamine

Carbonyl Source : Acetaldehyde

Reducing Agent : A variety of reducing agents can be employed. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas over catalysts like platinum, palladium, or nickel is also a common industrial method. google.comgoogle.com

A patent for the synthesis of the closely related compound N,N-diethyl-m-aminophenol describes a reductive alkylation process where m-aminophenol is reacted with acetaldehyde in the presence of a platinum-on-carbon catalyst and hydrogen gas. google.comgoogle.com This provides a strong procedural basis for the synthesis of the target molecule.

Table 1: Representative Conditions for Reductive Amination

Starting MaterialCarbonylCatalyst/Reducing AgentSolventTemperatureReference
m-AminophenolAcetaldehyde5% Platinum-on-Carbon / H₂MethanolUp to 150°C google.com, google.com
General Primary AminesAldehydes/KetonesSodium Cyanoborohydride (NaBH₃CN)MethanolRoom Temp masterorganicchemistry.com
General Primary AminesAldehydes/KetonesSodium Triacetoxyborohydride (NaBH(OAc)₃)DichloroethaneRoom Temp rsc.org, masterorganicchemistry.com

It is possible to perform two sequential reductive aminations on a primary amine to obtain a tertiary amine. masterorganicchemistry.com

Direct alkylation involves treating the primary amine of 3-aminophenethylamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. This method follows a standard Sₙ2 reaction mechanism where the nucleophilic amine attacks the electrophilic alkyl halide. youtube.com

However, a significant challenge with this approach is controlling the extent of alkylation. masterorganicchemistry.com The initial reaction produces the mono-ethylated secondary amine, N-ethyl-3-aminophenethylamine. This secondary amine is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkylating agent. This results in the formation of the desired N,N-diethyl tertiary amine but also potential over-alkylation to form a quaternary ammonium (B1175870) salt. youtube.comchegg.com

To favor the formation of the tertiary amine and minimize the quaternary salt, reaction conditions must be carefully controlled. Using a precise stoichiometry of the alkylating agent is crucial. One common strategy to avoid multiple alkylations when synthesizing primary amines is to use a large excess of the initial amine (e.g., ammonia), but this is less effective when the tertiary amine is the desired product. youtube.com

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods.

Modern synthetic routes increasingly employ transition metal catalysts to improve efficiency and selectivity. For reductive aminations, numerous catalytic systems have been developed that offer milder reaction conditions and broader functional group tolerance. frontiersin.org

One innovative approach is the one-pot reductive amination of carbonyl compounds directly with nitro compounds. frontiersin.orgnih.gov This tandem process combines the reduction of a nitro group and the reductive amination into a single step, significantly improving process efficiency. For the synthesis of this compound, this could hypothetically involve reacting 3-nitrophenethylamine directly with acetaldehyde using a specialized catalyst.

Examples of such advanced catalytic systems include:

Nickel/Nickel Oxide (Ni/NiO) Composites : These heterogeneous catalysts have proven effective for the one-pot reductive amination of various aldehydes with nitroarenes using H₂ gas. nih.gov

Iridium-Based Catalysts : Iridium complexes are used for transfer hydrogenation, employing hydrogen donors like formic acid or isopropanol, which are often safer and easier to handle than hydrogen gas. nih.gov

Gold-Based Catalysts : Gold nanoparticles supported on materials like titania (Au/TiO₂) have been used for reductive amination with formic acid as the reductant in water, representing a green approach. frontiersin.org

Table 2: Modern Catalysts for Reductive Amination

Catalyst SystemHydrogen SourceSubstratesKey AdvantageReference
Ni/NiO CompositeH₂Nitroarenes + AldehydesEfficient, easy-to-prepare heterogeneous catalyst nih.gov
Cp*Ir ComplexesBis(pinacolato)diboron (B₂(pin)₂)Nitro compounds + CarbonylsOne-pot procedure via in-situ nitro reduction nih.gov
Au/TiO₂Formic AcidNitroarenes + AldehydesMild conditions, use of water as solvent frontiersin.org

Green Chemistry Principles in Reaction Design

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of synthesizing this compound, these principles are evident in several modern approaches:

One-Pot Reactions : Tandem reactions, such as the direct reductive amination of nitro compounds, streamline synthetic sequences, reduce the need for intermediate purification steps, and minimize solvent waste and energy usage. nih.govnih.gov

Catalysis : The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents (like NaBH₃CN), as it reduces waste. frontiersin.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. nih.gov

Alternative Hydrogen Sources : Transfer hydrogenation, which uses stable liquid hydrogen donors like formic acid, avoids the hazards associated with high-pressure hydrogen gas, making the process inherently safer. frontiersin.orgnih.gov

Greener Solvents : Research into performing these reactions in more environmentally benign solvents, such as water or ethanol, is an active area that aligns with green chemistry goals. frontiersin.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

No publications were identified that describe the application of flow chemistry or continuous processing for the scalable synthesis of this compound. While flow chemistry is a growing field for the synthesis of fine chemicals and pharmaceuticals, its application to this specific molecule has not been documented in accessible literature.

Optimization of Reaction Conditions and Yields

Detailed studies on the optimization of reaction conditions to improve the yield and purity of this compound are not present in the reviewed literature. This includes a lack of information on the following critical sub-topics:

Solvent Effects and Reaction Thermodynamics

There is no available research data on how different solvents impact the reaction kinetics and thermodynamics of synthetic routes leading to this compound. Such studies are crucial for understanding reaction mechanisms and for process scale-up.

Isolation and Purification Techniques for Synthetic Intermediates

Similarly, there is a lack of documented methods for the specific isolation and purification of synthetic intermediates that would be formed during the synthesis of this compound. While general techniques like distillation, crystallization, and chromatography are standard in organic synthesis, their specific application and optimization for this compound's precursors are not described.

Reactivity and Transformation Pathways of 3 Amino N,n Diethyl Benzeneethanamine

Reactions Involving the Aromatic Moiety

The benzene (B151609) ring in 3-Amino-N,N-diethyl-benzeneethanamine is rendered electron-rich by two activating substituents: the primary amino group and the N,N-diethylaminoethyl side chain. The primary amino group is a potent activating group due to the resonance donation of its lone pair of electrons into the ring. The alkylaminoethyl side chain is a weaker activating group, operating primarily through an inductive effect. This enhanced nucleophilicity makes the aromatic ring highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The primary amino group is a strong ortho-, para-directing group, significantly increasing the electron density at the C2, C4, and C6 positions. byjus.comdoubtnut.com The N,N-diethylaminoethyl group at position 3 also contributes to this directing effect, albeit to a lesser extent. Consequently, electrophilic aromatic substitution (EAS) reactions will preferentially occur at the positions ortho and para to the primary amine. byjus.comyoutube.com

Due to steric hindrance from the adjacent ethylaminoethyl group, substitution at the C2 position may be less favored than at the C4 (para) and C6 (ortho) positions. In many cases, especially with highly reactive electrophiles, polysubstitution can occur. youtube.com

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine water at room temperature is expected to result in the rapid formation of a polysubstituted product, likely 2,4,6-tribromo-3-(2-(diethylamino)ethyl)aniline, as a precipitate. youtube.com Milder conditions or protection of the amine group would be necessary to achieve monosubstitution.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the primary amino group to form an anilinium ion, which is a meta-directing and deactivating group. youtube.com This can lead to a mixture of ortho, para, and meta-nitrated products. youtube.com To achieve selective para-nitration, the amino group is typically first protected via acylation.

Sulfonation: Treatment with fuming sulfuric acid leads to sulfonation, primarily at the para-position, to yield 4-amino-5-(2-(diethylamino)ethyl)benzenesulfonic acid. byjus.com The initial product is the anilinium hydrogen sulfate (B86663) salt.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent(s) Predicted Major Product(s) Notes
Bromination Br₂/H₂O 2,4,6-Tribromo-3-(2-(diethylamino)ethyl)aniline Reaction is rapid; leads to polysubstitution.
Nitration HNO₃/H₂SO₄ Mixture of ortho-, para-, and meta-isomers Protonation of the amine leads to meta-directing anilinium ion.
Acylation-Nitration 1. Acetic Anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺ 4-Nitro-3-(2-(diethylamino)ethyl)aniline Protection of the amine as an acetanilide (B955) directs substitution to the para position.

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(2-(diethylamino)ethyl)benzenesulfonic acid | The reaction proceeds via an anilinium hydrogen sulfate intermediate. |

Functionalization via Metalation and Cross-Coupling Reactions

Modern synthetic methods allow for precise functionalization of the aromatic ring beyond classical EAS.

Directed Ortho-Metalation (DoM): The primary amino group can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org In the presence of a strong organolithium base, such as n-butyllithium, deprotonation occurs selectively at the C2 position (ortho to the amine), forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by various electrophiles (e.g., CO₂, I₂, aldehydes) to install a new functional group exclusively at the C2 position.

Palladium-Catalyzed Cross-Coupling: The primary amine functionality makes the molecule a suitable nucleophile for Buchwald-Hartwig amination reactions. wikipedia.orgnumberanalytics.comlibretexts.orgnih.govyoutube.com It can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form diarylamine derivatives. This reaction provides a powerful method for constructing C-N bonds.

Transformations at the Amine Functionalities (Primary and Tertiary)

The presence of two distinct amine groups—a primary aromatic amine and a tertiary alkyl amine—allows for selective chemical modifications based on their differing reactivity.

Acylation and Sulfonylation Reactions

The primary aromatic amine is significantly more nucleophilic than the sterically hindered tertiary amine and will react preferentially with acylating and sulfonylating agents. byjus.comlibretexts.org

Acylation: Reaction with acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) selectively yields N-acylated products (amides). byjus.comlibretexts.org The resulting amide is significantly less basic and nucleophilic than the starting amine. This reaction is often used as a protecting strategy for the amino group during other transformations, such as nitration. byjus.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) affords the corresponding sulfonamide.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Alkylation and Quaternization Studies

Both amine groups can undergo alkylation, but the outcomes differ significantly.

Alkylation of the Primary Amine: The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) products due to the increasing nucleophilicity of the alkylated products. wikipedia.org More controlled mono-alkylation can sometimes be achieved using methods like reductive amination or catalytic "hydrogen borrowing" techniques with alcohols. nih.govorganic-chemistry.org

Quaternization of the Tertiary Amine: The tertiary amine readily undergoes quaternization when treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate. wikipedia.org This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism to form a quaternary ammonium salt. wikipedia.org These salts are often used in applications requiring cationic species. nih.gov

Table 2: Selective Reactions at the Amine Centers

Amine Center Reaction Reagent(s) Predicted Major Product
Primary Amine Acylation Acetyl Chloride, Pyridine N-(3-(2-(Diethylamino)ethyl)phenyl)acetamide
Primary Amine Sulfonylation p-Toluenesulfonyl Chloride N-(3-(2-(Diethylamino)ethyl)phenyl)-4-methylbenzenesulfonamide
Primary Amine Diazotization NaNO₂, HCl (0-5 °C) 3-(2-(Diethylamino)ethyl)benzenediazonium chloride

| Tertiary Amine | Quaternization | Methyl Iodide (CH₃I) | 2-(3-Aminophenyl)-N-ethyl-N,N-dimethyl-ethan-1-aminium iodide |

Oxidation and Reduction Chemistry of Amine Groups

Oxidation: The two amine groups exhibit different behaviors towards oxidizing agents.

The primary aromatic amine is sensitive to oxidation and can be converted to nitroso, nitro, or complex colored polymeric materials depending on the oxidant and conditions. nih.gov

The tertiary amine can be selectively oxidized to the corresponding N-oxide using reagents such as hydrogen peroxide (H₂O₂), a peracid like m-CPBA, or catalytic systems. asianpubs.orgrsc.orgepa.govthieme-connect.deorganic-chemistry.org Amine N-oxides are valuable synthetic intermediates and can act as oxidants themselves.

Reduction: While the amine groups themselves are in a reduced state, reduction chemistry is highly relevant to the synthesis of the parent compound. The most common synthetic route to aromatic amines like this compound involves the chemical reduction of the corresponding nitro compound, 3-Nitro-N,N-diethyl-benzeneethanamine . This can be achieved using various reducing agents, such as:

Catalytic hydrogenation (H₂ over Pd, Pt, or Ni).

Metals in acidic solution (e.g., Fe, Sn, or Zn in HCl).

Condensation Reactions with Carbonyl Compounds

The primary amino group attached to the benzene ring of this compound is a key functional group that can readily participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. researchgate.netderpharmachemica.com This type of reaction typically results in the formation of a new carbon-nitrogen double bond, known as an imine or Schiff base. researchgate.netderpharmachemica.com The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. derpharmachemica.com

The reaction is often catalyzed by acids and may be driven to completion by the removal of water from the reaction mixture. derpharmachemica.comresearchgate.net The specific nature of the carbonyl compound (i.e., the steric and electronic properties of the R groups attached to the carbonyl) will influence the rate and equilibrium of the reaction. Aldehydes are generally more reactive than ketones in forming Schiff bases. derpharmachemica.com

The resulting Schiff bases derived from this compound are expected to be versatile intermediates for further synthetic transformations. The imine bond itself can be subject to hydrogenation to form a secondary amine or can act as a ligand for the coordination of metal ions. researchgate.net

Table 1: Hypothetical Condensation Reactions of this compound with Various Carbonyl Compounds

Carbonyl CompoundProduct (Schiff Base)
BenzaldehydeN-(phenylmethylene)-3-(2-(diethylamino)ethyl)aniline
AcetoneN-(propan-2-ylidene)-3-(2-(diethylamino)ethyl)aniline
CyclohexanoneN-cyclohexylidene-3-(2-(diethylamino)ethyl)aniline

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms

The formation of Schiff bases from primary amines and carbonyl compounds is a well-studied reaction. The mechanism proceeds through a hemiaminal intermediate. The initial step is the nucleophilic addition of the primary amine to the carbonyl carbon. This is typically followed by a proton transfer to form a zwitterionic intermediate, which then rearranges to the neutral hemiaminal. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final Schiff base.

Computational Insights into Reaction Energetics and Transition States

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity of this compound. researchgate.netnih.gov DFT calculations can be employed to model the reaction pathway of the condensation reaction. This would involve calculating the energies of the reactants, intermediates, transition states, and products.

By mapping the potential energy surface, the activation energy barriers for each step of the reaction can be determined, allowing for a theoretical prediction of the reaction kinetics. Furthermore, the geometries of the transition states can be elucidated, providing a detailed picture of the bond-breaking and bond-forming processes at the molecular level. nih.gov Such computational studies can also predict the influence of different substituents on the carbonyl compound on the reaction energetics, guiding the selection of optimal reaction partners.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino N,n Diethyl Benzeneethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-Amino-N,N-diethyl-benzeneethanamine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for deciphering the complex spin systems present in this compound. slideshare.netwikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu For this compound, key correlations would be observed between the protons of the ethyl groups on the nitrogen, as well as between the benzylic and methylene (B1212753) protons of the ethaneamine backbone. The protons on the aromatic ring would also show correlations depending on their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This technique is invaluable for assigning the carbon signals in the molecule by linking them to their attached protons. For instance, the methylene carbons of the diethylamino group would show a direct correlation with their respective methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the protons of the ethyl groups would show correlations to both the methylene and methyl carbons within the same group, and the benzylic protons would show correlations to the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation and stereochemistry. mdpi.comresearchgate.net In the case of this compound, NOESY could be used to study the preferred orientation of the diethylamino group relative to the benzene (B151609) ring and the ethanamine side chain.

A summary of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. The predicted values are based on the analysis of similar structures and standard chemical shift increments.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic CH6.5 - 7.2115 - 130Protons to adjacent and ortho/para carbons
Aromatic C-NH₂-~147Aromatic protons to this carbon
Benzylic CH₂~2.7~35Methylene protons, aromatic protons
Methylene CH₂ (ethylamine)~2.8~50Benzylic protons, ethyl protons
Methylene CH₂ (diethylamino)~2.5~47Methyl protons, methylene protons (ethylamine)
Methyl CH₃~1.0~12Methylene protons (diethylamino)

Dynamic NMR for Conformational Analysis and Exchange Processes

The N,N-diethylamino group of this compound can exhibit dynamic behavior, such as restricted rotation around the C-N bonds. reddit.com This can lead to the observation of broadened signals or even distinct signals for the two ethyl groups at low temperatures in the NMR spectrum. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be employed to investigate these conformational exchange processes. By analyzing the changes in the lineshapes of the signals, it is possible to determine the energy barriers and rates of these dynamic processes. This provides valuable information about the flexibility and conformational preferences of the molecule.

Isotopic Labeling Strategies for Mechanistic NMR Studies

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms in chemical and biological processes. nih.govnih.gov In the context of this compound, isotopic labeling could be used in several ways:

¹³C Labeling: Synthesizing the molecule with a ¹³C label at a specific position would allow for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum. It could also be used to follow the metabolic fate of that carbon atom in biological systems.

¹⁵N Labeling: Introducing a ¹⁵N label at the amino groups would enable the use of ¹⁵N NMR spectroscopy. This could provide information about the electronic environment of the nitrogen atoms and their involvement in hydrogen bonding or other interactions.

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra and help in their assignment. It is also a common strategy in mechanistic studies to probe for kinetic isotope effects.

Mass Spectrometry (MS) in Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of a compound, assessing its purity, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of an ion, as different combinations of atoms will have slightly different exact masses. For this compound (C₁₂H₂₀N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion with the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.govbohrium.com

For this compound, the fragmentation pattern would likely be dominated by cleavage of the C-C bond beta to the aromatic ring and cleavage of the C-N bonds of the diethylamino group. The study of substituted phenethylamines has shown that fragmentation is a common process. nih.govbohrium.com The proposed fragmentation pathways for this compound are summarized in the table below.

Ion Proposed Structure m/z (nominal) Fragmentation Pathway
Molecular Ion [M+H]⁺C₁₂H₂₁N₂⁺193Protonation of the molecule
Fragment 1C₈H₁₀N⁺120Loss of N,N-diethylamine
Fragment 2C₄H₁₁N⁺73Cleavage of the bond between the ethylamine (B1201723) nitrogen and the adjacent CH₂ group
Fragment 3C₈H₁₁N₂⁺135Loss of a propyl group from the diethylaminoethyl side chain

Chromatographic-Mass Spectrometric Coupling (e.g., GC-MS, LC-MS) for Mixture Analysis

The hyphenation of chromatographic techniques with mass spectrometry represents a powerful approach for the separation, identification, and quantification of this compound and its derivatives within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic behavior and enhance mass spectral fragmentation patterns. nih.gov Common derivatizing agents include N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF). nih.gov These reagents react with the primary amino group to form less polar and more volatile derivatives, which exhibit reduced peak tailing and improved separation on common GC stationary phases like those with 5% phenyl substitution. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by a carrier gas (e.g., helium). The separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The eluted compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. For instance, the mass spectrum of a derivatized amine will show characteristic fragments corresponding to the loss of specific groups from the parent molecule.

A study on the GC-MS analysis of aminoindanes, which are structurally related to the target compound, demonstrated that derivatization successfully allowed for the differentiation of isomers that were otherwise difficult to separate. nih.gov This highlights the potential of derivatization-GC-MS for resolving complex mixtures containing various positional isomers of substituted benzeneethanamines.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that is particularly advantageous for the analysis of non-volatile, polar, and thermally labile compounds, for which GC-MS is not suitable. For this compound and its derivatives, reverse-phase liquid chromatography (RPLC) is a common separation mode. In RPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique frequently used for this class of compounds, as it typically produces a protonated molecular ion ([M+H]+) with minimal fragmentation. This allows for the determination of the molecular weight of the analyte. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides valuable information about the compound's structure and connectivity.

Research on the LC-MS-MS analysis of N,α-diethylphenethylamine (N,α-ETH), an isomer of the target compound, has shown the method's capability to clearly separate and quantify positional isomers. nih.gov The development of such methods is crucial for the unambiguous identification of specific compounds in complex samples. nih.gov

Table 1: Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds.Non-volatile, polar, and thermally labile compounds.
Derivatization Often required for primary amines to improve volatility and peak shape. nih.govGenerally not required, but can be used to enhance ionization.
Ionization Technique Electron Ionization (EI) - hard ionization, extensive fragmentation.Electrospray Ionization (ESI) - soft ionization, minimal fragmentation.
Molecular Ion Often weak or absent.Typically a strong [M+H]+ signal.
Structural Information Obtained from fragmentation patterns in the mass spectrum.Obtained from MS/MS fragmentation of the precursor ion.
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for identifying the presence of specific moieties within a molecule. For this compound, the FTIR spectrum would be expected to show characteristic peaks for the aromatic ring, the primary amino group, and the aliphatic C-H bonds.

For instance, the N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the N-H and C-H groups would appear at lower wavenumbers. The synthesis of related amino compounds has been monitored using FTIR by observing the appearance or disappearance of characteristic peaks. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, give strong signals in the Raman spectrum.

For this compound, the Raman spectrum would also be expected to show characteristic bands for the aromatic ring and the various C-H and C-N bonds. The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and characteristic Raman band. ojp.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. Furthermore, Raman spectroscopy has been shown to be effective in distinguishing between chemically similar substances, such as isomers of phenethylamines. rsc.org

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Primary Amine (NH₂)N-H Stretch3300-3500 (two bands)FTIR
Aromatic C-HC-H Stretch3000-3100FTIR, Raman
Aliphatic C-HC-H Stretch2850-2960FTIR, Raman
Aromatic C=CC=C Stretch1450-1600FTIR, Raman
Benzene RingRing Breathing~1000Raman
Primary Amine (NH₂)N-H Bend1590-1650FTIR

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Co-crystals

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

For derivatives of this compound, such as salts formed with a suitable acid or metal complexes, X-ray crystallography can reveal the exact mode of interaction between the amine and the other component. This can provide insights into intermolecular interactions, such as hydrogen bonding involving the primary amino group and the diethylamino nitrogen.

A study on the crystal structure of a complex boron-containing derivative with a diethylamino substituent revealed detailed information about the conformation of the molecule and the intermolecular forces, such as N—H⋯π interactions, that govern the crystal packing. researchgate.net Although not the target compound itself, this demonstrates the power of X-ray crystallography in elucidating the solid-state structures of complex molecules containing similar functional groups. The data obtained from such studies are crucial for understanding the structure-property relationships of these compounds.

Table 3: Key Information Obtained from X-ray Crystallography

ParameterDescription
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths The distances between the nuclei of bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Interactions Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions in the crystal.

Computational and Theoretical Chemistry Studies of 3 Amino N,n Diethyl Benzeneethanamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic nature of molecules. For a compound like 3-Amino-N,N-diethyl-benzeneethanamine, these methods could elucidate its fundamental chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netthaiscience.info A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. thaiscience.infoconicet.gov.ar

For this compound, DFT calculations would pinpoint the locations of the HOMO and LUMO. It is hypothesized that the HOMO would likely be localized on the electron-rich aniline (B41778) ring and the nitrogen atom of the primary amino group, indicating these as the probable sites for electrophilic attack. The LUMO, conversely, might be distributed over the aromatic ring. A hypothetical data table for such a calculation is presented below, though it must be stressed that these are illustrative values and not based on actual experimental or computational data.

Hypothetical DFT Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -5.2
LUMO Energy -0.8

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. thaiscience.inforesearchgate.net The ESP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atoms of the amino groups, indicating these are areas susceptible to electrophilic attack. The aromatic ring and the ethyl groups would likely exhibit a more neutral or slightly positive potential. This analysis is fundamental for understanding how the molecule interacts with other polar molecules and biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical calculations of its 1H and 13C NMR spectra would aid in the assignment of peaks to specific protons and carbon atoms in the molecule. Similarly, calculated vibrational frequencies could be correlated with an experimental IR spectrum to identify characteristic functional group vibrations, such as the N-H stretches of the primary amine and the C-N stretches of the diethylamino group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding electronic properties, molecular dynamics (MD) simulations are the preferred tool for exploring the conformational landscape and dynamic behavior of a molecule over time. An MD simulation of this compound would reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This is particularly relevant for the flexible diethylaminoethyl side chain. Furthermore, MD simulations can model how the molecule interacts with solvent molecules or a biological receptor, providing insights into its solubility and binding modes. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, mapping out the energy landscape from reactants to products. mdpi.com This involves locating the transition state, which is the highest energy point along the reaction coordinate. For this compound, one could model reactions such as its protonation or its role as a nucleophile. Understanding the energetics of these pathways is crucial for predicting reaction outcomes and designing synthetic routes.

Prediction of Acid-Base Properties and Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that describes the extent to which a compound will ionize in a solution. For this compound, there are two basic nitrogen atoms: the primary aromatic amine and the tertiary aliphatic amine. Computational methods can be employed to predict the pKa values for the conjugate acids of these two groups. mdpi.com Such calculations often involve thermodynamic cycles and can provide valuable estimates of which amine is more basic and how the molecule's charge state will change with pH. Generally, the tertiary aliphatic amine is expected to be more basic (have a higher pKa) than the aromatic primary amine.

Hypothetical pKa Values for this compound

Functional Group Predicted pKa of Conjugate Acid
Primary Aromatic Amine ~4-5

Role As a Chemical Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functional Organic Molecules

The presence of two reactive nitrogen centers allows for the selective functionalization of 3-Amino-N,N-diethyl-benzeneethanamine, enabling its use as a scaffold for a variety of functional organic molecules.

While specific examples of the use of this compound in the construction of advanced organic scaffolds are not extensively documented in peer-reviewed literature, the structural motif of a diethylaminoethyl group attached to an aromatic ring is found in various pharmacologically active compounds. For instance, the synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine highlights how the diethylaminoethyl moiety can be incorporated into complex heterocyclic systems like benzimidazoles. rasayanjournal.co.inresearchgate.net This suggests that this compound could serve as a valuable starting material for the synthesis of novel heterocyclic compounds with potential biological activity. The primary amine group can be readily transformed to participate in cyclization reactions, forming the core of a new heterocyclic ring system.

Aromatic amines are fundamental building blocks for a vast array of specialty chemicals, particularly dyes and pigments. The primary amino group of this compound can be diazotized and coupled with various aromatic compounds to form azo dyes. While there is no specific literature detailing the use of this compound in dye synthesis, a structurally related compound, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is a known intermediate in the production of Acid Red 187 and Pigment Red 5. nist.gov This illustrates the potential of the N,N-diethyl-m-phenylenediamine substructure in the synthesis of chromophores.

There is currently no available research that documents the use of this compound as an intermediate in the synthesis of agrochemicals.

Utilization in Ligand Design for Catalysis

The presence of two nitrogen donor atoms in this compound suggests its potential utility in the design of ligands for transition metal-catalyzed reactions.

This compound is an achiral molecule, and therefore, it cannot be directly used as a chiral ligand. However, it could potentially be derivatized with chiral auxiliaries to introduce chirality into the molecule, which could then be used in asymmetric catalysis. There are currently no published examples of this application.

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a single metal center to form a stable chelate ring. The coordination behavior of ligands containing both amino and other donor groups with transition metals is a well-established area of research. researchgate.netnih.gov For example, palladium(II) complexes with aminotriazine (B8590112) ligands have been synthesized and their interaction with biologically relevant molecules studied. nih.gov While specific studies on the coordination chemistry of this compound are not readily found in the literature, it is plausible that this compound could form stable complexes with a variety of transition metals, with potential applications in catalysis and materials science.

Components in the Development of Advanced Materials

Aniline (B41778) and its derivatives are known precursors to conductive polymers and other advanced materials. nih.gov However, there is no specific research available that describes the use of this compound in the development of such materials. The presence of the flexible diethylaminoethyl chain might influence the properties of any resulting polymeric materials, potentially leading to novel characteristics. Further research would be needed to explore this possibility.

Integration into Polymer Architectures

Although specific examples of the direct polymerization of this compound are not extensively reported in scientific literature, its structure suggests significant potential for use as a monomer or a functionalizing agent in polymer chemistry. Amine functional polymers are a class of materials valued for their reactivity, making them useful in a variety of applications including adhesives, coatings, and biomedical devices. polysciences.com

The primary aromatic amine of this compound could serve as a reactive site for incorporation into polymer chains. For instance, it could be used as a monomer in condensation polymerization reactions.

Potential Polymerization Reactions:

Polymer TypeCo-monomerLinkage FormedPotential Polymer Properties
PolyamideDiacyl chlorideAmideEnhanced thermal stability, chemical resistance.
PolyimideDianhydrideImideHigh thermal stability, good mechanical properties.
PolyurethaneDiisocyanateUreaImproved adhesion, flexibility.

The presence of the N,N-diethylaminoethyl side chain would impart specific functionalities to the resulting polymer. This group can provide sites for post-polymerization modification, act as a built-in basic catalyst, or serve to improve the solubility of the polymer in certain solvents. In the context of "smart" materials, the tertiary amine could introduce pH-responsiveness to the polymer, as its protonation state would change with pH, leading to conformational or solubility changes. rsc.org

Use in Functional Coatings and Surfaces

The application of phenylethylamine derivatives for the antimicrobial treatment of surfaces and the use of N,N-diethylaminophenols as intermediates for dyes suggest potential, though not explicitly documented, roles for this compound in the formulation of functional coatings. epo.orggoogle.com Functional coatings are thin films applied to surfaces to impart specific properties, such as corrosion resistance, antimicrobial activity, or specific optical characteristics.

The structure of this compound offers several features that could be advantageous in a coating formulation. The aromatic ring can contribute to the thermal stability and mechanical robustness of the coating. The primary amino group can be used to covalently bond the molecule to a surface or to cross-link it within a polymer matrix, enhancing the durability of the coating.

The tertiary amine functionality is of particular interest for creating bioactive or "smart" surfaces. It could be used to:

Impart Antimicrobial Properties: Similar phenylethylamine derivatives have been shown to possess antimicrobial activity. epo.orggoogle.com The tertiary amine could interact with microbial cell membranes, leading to their disruption.

Improve Adhesion: The basic nature of the amine groups can promote adhesion to various substrates through acid-base interactions.

Enable Surface Modification: The tertiary amine can serve as a reactive handle for the subsequent attachment of other functional molecules, allowing for the tailoring of surface properties. mdpi.com

Potential Functional Coating Applications:

ApplicationProposed Function of the CompoundPotential Benefit
Antimicrobial CoatingsActive antimicrobial agentPrevention of biofilm formation on medical devices or other surfaces. epo.org
Corrosion-Resistant PrimersAdhesion promoter and cross-linking agentEnhanced durability and longevity of the protective coating.
"Smart" SurfacespH-responsive componentSurfaces that change properties (e.g., wettability, drug release) in response to environmental pH. rsc.org

While these applications are speculative in the absence of direct research on this specific compound, they are based on the well-established principles of polymer and surface chemistry and the known reactivity of its constituent functional groups. polysciences.commdpi.com Further research would be needed to validate these potential uses.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Amino N,n Diethyl Benzeneethanamine in Chemical Systems

Chromatographic Method Development for Purity Assessment and Process Monitoring

Chromatography is a cornerstone for separating and quantifying 3-Amino-N,N-diethyl-benzeneethanamine from reaction mixtures and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.

HPLC is a versatile method for the analysis of phenethylamine (B48288) compounds. nih.gov For this compound, a reversed-phase HPLC method is most suitable. However, due to the low UV absorbance of simple amines, direct UV detection can lack the required sensitivity for trace analysis. mdpi.com

To overcome this, pre-column derivatization is a highly effective strategy. mdpi.comnih.gov Reacting the primary amino group of the target compound with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 4-chloro-7-nitrobenzofurazane (NBD-Cl), allows for highly sensitive fluorescence detection (FLD). mdpi.comnih.gov Method optimization involves adjusting the mobile phase composition, pH, and column temperature to achieve optimal separation from potential impurities.

Table 1: Illustrative HPLC Method Parameters

Parameter Condition Rationale
Column C18 reversed-phase (e.g., 250 x 4.0 mm, 3 µm) Provides good retention and separation for nonpolar to moderately polar compounds like phenethylamine derivatives. nih.gov
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724)/Methanol and a pH 2.8 phosphate (B84403) buffer. mdpi.com Organic solvent percentage is optimized for retention, while a low pH buffer ensures the amine is protonated, improving peak shape. mdpi.com
Detection UV at ~258 nm For detecting the benzene (B151609) ring of the molecule at moderate to high concentrations. acs.org
Fluorescence (FLD) with pre-column derivatization (e.g., with OPA) Offers significantly lower limits of quantification for trace-level analysis. nih.gov
Flow Rate 1.0 mL/min A standard flow rate providing a balance between analysis time and separation efficiency.

| Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

This table presents a hypothetical but scientifically sound set of starting parameters for method development based on established procedures for similar analytes.

Direct GC analysis of amines is often challenging. The high polarity of the amino group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential irreversible adsorption on the column. nih.govlabrulez.com To mitigate these issues, two primary strategies are employed: the use of specialized columns and chemical derivatization.

Base-deactivated columns, such as the Rtx-Volatile Amine, are specifically engineered to provide inert pathways for basic compounds, yielding improved chromatographic separations and peak shapes. restek.com

More commonly, derivatization is used to reduce the polarity and increase the volatility of the amine before analysis. nih.govresearchgate.net This involves converting the active -NH2 group into a less polar functional group. Acylation and silylation are the most prevalent techniques. nih.govgcms.cz

Table 2: Common Derivatization Reagents for GC Analysis of Amines

Derivatization Type Reagent Derivative Formed Key Advantages
Acylation Trifluoroacetic Anhydride (B1165640) (TFAA) Trifluoroacetamide Highly volatile derivatives, excellent for Flame Ionization Detection (FID) and Electron Capture Detection (ECD). gcms.czmaps.org
Acylation Heptafluorobutyric Anhydride (HFBA) Heptafluorobutyramide Used to create derivatives with high ECD sensitivity, enabling very low detection limits. publisso.de

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS-amine | Forms stable derivatives that are less sensitive to moisture compared to other silylating agents. sigmaaldrich.com |

This table summarizes common derivatization approaches applicable to primary amines like this compound.

For the highest level of sensitivity and selectivity, chromatography is coupled with tandem mass spectrometry (MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing aromatic amines, often without requiring derivatization. nih.gov The sample is first separated by HPLC, and the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]+. In the tandem MS, this parent ion is fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels (ng/mL or lower). nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) combines the high-resolution separation of capillary GC with the sensitive detection of tandem MS. coresta.org Following derivatization (as described in 7.1.2), the analyte is separated and ionized, typically by electron ionization (EI). The resulting fragmentation patterns are highly specific. mdpi.com GC-MS/MS offers extremely low detection limits and is a definitive method for confirming the presence and quantity of volatile and semi-volatile compounds. coresta.orgnih.gov

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

While chromatography is essential for separation, spectrophotometric and electrochemical methods offer alternative or complementary approaches for rapid quantitative analysis.

UV-Visible spectrophotometry can be used for quantification in two ways: direct measurement of UV absorbance or through colorimetric reactions.

Based on its structural similarity to β-phenylethylamine, this compound is expected to exhibit two characteristic UV absorption maxima. acs.orgnih.gov One peak is anticipated around 210 nm and a second, broader peak around 258 nm, corresponding to the electronic transitions of the benzene ring. acs.orgnih.gov While direct UV measurement can be used for quantification of purified, high-concentration solutions, it lacks specificity in complex mixtures.

For more selective and sensitive quantification, colorimetric assays can be developed. These methods involve a chemical reaction with the primary aromatic amine group to produce a colored compound that absorbs light in the visible region of the spectrum. nih.govrasayanjournal.co.in The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the amine, following Beer's Law.

Table 3: Potential Colorimetric Methods for Aromatic Amine Quantification

Reagent System Principle Wavelength (λmax)
Fe(III)-ferrozine The aromatic amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine. nih.gov ~562 nm nih.gov
Sodium 1,2-naphthoquinone-4-sulphonate (NQS) NQS reacts with the primary amine in an alkaline medium to form a colored product. proquest.com Varies with amine
p-N,N-dimethylphenylenediamine (DMPD) + Oxidant DMPD is oxidized (e.g., by sodium metaperiodate) and then couples with the target aromatic amine to form a purple-red complex. rasayanjournal.co.inrasayanjournal.co.in ~530 nm rasayanjournal.co.in

| Ninhydrin | Reacts with primary amines upon heating to form a deep purple color known as Ruhemann's purple. rsc.org | ~613 nm rsc.org |

This table outlines established colorimetric methods that could be adapted for the quantification of this compound.

The electronic properties of this compound make it amenable to electrochemical analysis. Aromatic amines are electroactive compounds that can be oxidized at an electrode surface. researchgate.netnoaa.gov The oxidation process typically involves the initial loss of one electron from the nitrogen atom to form a radical cation. researchgate.net

The oxidation potential is a key characteristic of the molecule and is influenced by the substituents on both the aromatic ring and the nitrogen atom. researchgate.net The presence of electron-donating groups, such as the primary amino group and the diethylaminoethyl side chain on the target molecule, generally makes the compound easier to oxidize (i.e., occurs at a less positive potential) compared to unsubstituted aniline (B41778). researchgate.netacs.org

Cyclic voltammetry (CV) is the primary technique used to study these redox properties. A CV experiment would reveal the potential at which this compound is oxidized. This information is not only fundamental to understanding its chemical reactivity but also forms the basis for developing quantitative analytical methods. Amperometric or voltammetric sensors could be designed to measure the current generated during the oxidation reaction, which would be proportional to the compound's concentration.

Reference Material Characterization and Assay Validation

The reliability and accuracy of any quantitative analysis heavily depend on the quality of the reference material and the validation of the analytical method. For this compound, establishing a well-characterized reference standard and a robust, validated assay are critical steps before its quantification in any chemical system.

Reference Material Characterization

A reference material for this compound is a highly purified substance intended for use in analytical procedures. pharmtech.com Its characterization is a comprehensive process to confirm its identity, purity, and other essential properties. pharmtech.comcreative-biolabs.com The level of characterization depends on its intended use, with standards for quantitative assays requiring the most thorough evaluation. pharmtech.com

The establishment of a chemical reference substance involves a suite of analytical tests to ensure its suitability. creative-biolabs.comwho.int For a non-compendial standard like this compound, which is also known as a potential impurity in pharmaceutical manufacturing (e.g., of Ropinirole), the characterization process is particularly stringent. amazonaws.compharmaffiliates.com

Key characterization steps typically include:

Identity Confirmation: A combination of spectroscopic techniques is employed to unequivocally confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the diethylaminoethyl group and the aminophenyl ring.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound (192.3 g/mol for the free base) and its fragmentation pattern, which serves as a molecular fingerprint. pharmaffiliates.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as N-H and C-N stretching vibrations of the amine groups and the aromatic ring vibrations.

Purity Assessment: The purity of the reference material must be accurately determined. This is often achieved by a mass balance approach, where the main component's purity is calculated by subtracting the percentages of all identified impurities. creative-biolabs.com A purity of 99.5% or higher is generally desirable for a reference standard used in assays. who.int

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (like a UV detector) is the most common method to determine the presence of organic impurities. creative-biolabs.com Different chromatographic conditions (e.g., different columns, mobile phases) may be used to ensure all potential impurities are detected.

Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is used to quantify any remaining solvents from the synthesis and purification process.

Water Content: The Karl Fischer titration method is the standard for determining the water content in the reference material.

Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) spectroscopy or a residue on ignition test can be used to determine the content of non-volatile inorganic impurities. eurofins.com

The results of this comprehensive characterization are documented in a Certificate of Analysis (CoA), which accompanies the reference standard. eurofins.com

Assay Validation

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. biotech-spain.comich.org For the quantification of this compound, an HPLC method is often the preferred choice due to its specificity, sensitivity, and precision. helsinki.fi The validation of such a method is performed according to the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. biotech-spain.comeuropa.euich.org

The validation process evaluates several key performance characteristics of the assay:

Specificity: This ensures that the signal measured is solely from this compound and not from any other components in the sample matrix, such as impurities, degradation products, or other excipients. biotech-spain.com This is often demonstrated by analyzing blank samples and spiked samples and, if available, by comparing the results with a different analytical technique.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. biopharminternational.com The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. ich.org This is typically evaluated by analyzing a series of dilutions of the reference standard and performing a linear regression analysis on the concentration versus response data.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. biotech-spain.com It is usually determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percentage recovery. amazonaws.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. biopharminternational.com It is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. biopharminternational.com

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. biopharminternational.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). ich.org It provides an indication of the method's reliability during normal usage.

The results of the validation study are compiled in a validation report, which provides evidence that the analytical method is suitable for the quantification of this compound.

Interactive Data Table: Illustrative HPLC-UV Method Validation Parameters for this compound

The following table provides an example of typical acceptance criteria and results for the validation of an HPLC-UV method for the quantification of this compound.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analytePeak is spectrally pure and no co-elution observed with placebo or known impurities.
Linearity (r²) ≥ 0.9990.9998
Range Typically 80-120% of the target concentration0.1 - 10.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Robustness No significant impact on resultsMethod is robust for variations in mobile phase pH (±0.2) and column temperature (±2°C).

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of aromatic amines is a cornerstone of the chemical industry. benthamscience.combenthamdirect.com Traditional methods for producing amines, however, often involve stoichiometric reagents and generate significant waste, leading to low atom economy. rsc.org The future synthesis of 3-Amino-N,N-diethyl-benzeneethanamine will likely focus on developing greener and more sustainable routes that align with the principles of green chemistry. benthamscience.combenthamdirect.comacs.orggctlc.org

Key areas of exploration include:

Catalytic Hydrogenation: A promising sustainable route involves the catalytic hydrogenation of a corresponding nitroaromatic precursor. mdpi.com This method is widely used for producing aromatic amines and could be adapted for this compound. mdpi.com Research could focus on developing novel, highly efficient, and reusable catalysts, potentially based on non-precious metals, to improve the economic and environmental viability of this process.

Reductive Amination: Reductive amination of corresponding aldehydes or ketones is another key green synthetic strategy for amines. rsc.orgacs.orggctlc.org This approach offers high atom economy and can be performed using greener reducing agents or biocatalytic methods. acs.orggctlc.org

Continuous-Flow Synthesis: Shifting from batch to continuous-flow processing can offer significant advantages in terms of safety, efficiency, and scalability. mdpi.combeilstein-journals.org A continuous-flow setup for the synthesis of this compound, perhaps using a 3D-printed fixed-bed reactor with an embedded catalyst, could lead to enhanced process control and sustainability. mdpi.com

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable resources. rsc.org Future research could investigate pathways to synthesize precursors for this compound from lignin or other biomass-derived aromatic compounds, moving away from petrochemical feedstocks. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic RoutePotential PrecursorsKey AdvantagesResearch Focus
Catalytic Hydrogenation3-(2-(Diethylamino)ethyl)nitrobenzeneHigh yield, clean reactionDevelopment of reusable, non-precious metal catalysts
Reductive Amination(3-aminophenyl)acetaldehyde and diethylamine (B46881)High atom economy, potential for biocatalysisScreening of enzymes and green reducing agents
Continuous-Flow SynthesisVarious (depends on the chosen reaction)Improved safety, scalability, and process controlReactor design and optimization, catalyst immobilization
Bio-based SynthesisLignin-derived aromatic monomersUse of renewable resources, reduced carbon footprintDevelopment of efficient lignin depolymerization and functionalization pathways

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and ensuring safety. For this compound, future research should integrate experimental and computational methods to gain deep mechanistic insights into its formation.

Computational chemistry, particularly through ab initio calculations, can be a powerful tool to study the conformational preferences of phenethylamines and the transition states of reactions. acs.org Such studies can elucidate the most energetically favorable reaction pathways and predict the effects of different catalysts or reaction conditions. acs.org

These computational models can be validated and refined using experimental data obtained from in-situ reaction monitoring techniques. By combining theoretical calculations with real-time spectroscopic data, a comprehensive picture of the reaction dynamics, including the identification of transient intermediates, can be achieved. mt.com

Table 2: Integrated Approach for Mechanistic Understanding
MethodologyTechniquesInformation Gained
Computational Modeling Density Functional Theory (DFT), Ab initio calculationsReaction energy profiles, transition state geometries, conformational analysis, solvent effects
Experimental Analysis In-situ FTIR/Raman Spectroscopy, NMR SpectroscopyReal-time concentration profiles of reactants, products, and intermediates; reaction kinetics
Integrated Approach Correlation of computational predictions with experimental kinetic dataValidated reaction mechanism, identification of rate-determining steps, rational process optimization

Expansion of its Role as a Versatile Chemical Intermediate in Non-Clinical Applications

The true potential of this compound likely lies in its utility as a versatile chemical intermediate. nbinno.com Its structure contains multiple reactive sites that can be selectively functionalized to create a diverse range of downstream molecules for non-clinical applications.

Potential areas for exploration include:

Polymer Science: The primary aromatic amine group can be used for the synthesis of polyamides, polyimides, or epoxy resins. The presence of the tertiary amine in the side chain could impart unique properties to the resulting polymers, such as altered solubility, catalytic activity, or pH-responsiveness.

Materials Science: As a derivative of phenylethylamine, this compound could serve as a building block for functional materials. nbinno.com For instance, it could be incorporated into ligands for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), which have applications in gas storage and catalysis. nbinno.com Its structure might also be adaptable for creating molecules with aggregation-induced emission (AIE) properties for use in organic light-emitting diodes (OLEDs) or sensors. nbinno.com

Derivative Synthesis: The reactivity of the primary amine allows for a wide array of chemical transformations, including acylation, alkylation, and diazotization, leading to a vast library of new compounds. These derivatives could be screened for various non-clinical applications, leveraging the broad biological and chemical activities known for the phenethylamine (B48288) class. mdpi.com For example, polymerization of phenylethylamine has been explored as a method for surface modification of implantable medical devices. acs.org

Table 3: Potential Non-Clinical Applications as a Chemical Intermediate
Application AreaRationale / Potential RoleExample Downstream Products
Polymer ChemistryActs as a monomer or curing agent. The tertiary amine can add functionality.Specialty polyamides, epoxy resins, functional polymers
Materials ScienceBuilding block for porous materials or optoelectronic compounds.MOF/COF ligands, AIE-active dyes, surface coatings
Synthetic ChemistryVersatile precursor for a wide range of derivatives.Novel ligands, catalysts, and functional molecules

Development of Advanced Analytical Tools for In-Situ Reaction Monitoring and Process Control

To translate novel synthetic routes from the laboratory to industrial production, robust and efficient process control is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.com Future research should focus on developing and implementing advanced analytical tools for the real-time, in-situ monitoring of the synthesis of this compound. mt.comspectroscopyonline.com

Spectroscopic techniques are particularly well-suited for this purpose:

FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational frequencies. mt.comamericanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and kinetics. mt.com

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can rapidly identify components in a reaction mixture without extensive sample preparation, offering a quick way to monitor reaction progress and product formation. waters.com

NMR Spectroscopy: Benchtop NMR spectrometers can be used for in-situ observation of chemical reactions, providing detailed structural information on the species present in the reaction vessel. oxinst.com

The data from these PAT tools can be used to build kinetic models and implement automated control strategies, ensuring consistent product quality, improving safety, and optimizing resource efficiency. mt.com

Table 4: Advanced Analytical Tools for Process Monitoring
Analytical TechniqueType of MeasurementKey Advantages for Process Control
In-situ FTIR/RamanVibrational SpectroscopyReal-time concentration tracking, non-destructive, suitable for flow chemistry
Real-time Mass SpectrometryMass-to-charge ratioHigh sensitivity and selectivity, rapid analysis, minimal sample prep
In-situ NMRNuclear Magnetic ResonanceDetailed structural information, unambiguous identification of species

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-N,N-diethyl-benzeneethanamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. A common method includes reacting 3-nitrobenzenethanamine with diethylamine under catalytic hydrogenation to reduce the nitro group to an amine. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reactivity .
  • Catalyst selection : Palladium on carbon (Pd/C) enhances nitro group reduction efficiency .
  • Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation .
    Yield optimization requires monitoring intermediate purity via TLC or HPLC.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Characterization involves multi-modal analytical techniques:

  • Melting point analysis : Compare observed values (e.g., 130–132°C) with literature to assess purity .
  • Spectroscopic methods :
    • NMR : Confirm amine proton signals (δ 1.0–2.5 ppm for diethyl groups) and aromatic protons (δ 6.5–7.5 ppm) .
    • Mass spectrometry : Verify molecular ion peak at m/z 192.3 (C₁₂H₂₀N₂) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced: How can researchers design experiments to study interactions between this compound and biological targets like enzymes?

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • Enzyme inhibition studies : Test inhibition of dihydropteroate synthase (DHPS) via spectrophotometric monitoring of folate synthesis disruption .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to dopamine receptors, given its structural similarity to Ropinirole intermediates .

Advanced: How should researchers address contradictory data in reported biological activities of this compound?

Contradictions in antimicrobial efficacy (e.g., varying MIC values) may arise from:

  • Strain variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) .
  • Experimental conditions : Control pH (6–8) and nutrient availability to mimic physiological environments .
  • Synergistic effects : Evaluate combinatorial activity with β-lactam antibiotics to identify potentiation mechanisms .
    Meta-analyses of published datasets can resolve discrepancies by normalizing variables like inoculum size and incubation time.

Methodological: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Spill management : Neutralize spills with 5% acetic acid, followed by adsorption using vermiculite .
  • Waste disposal : Incinerate at >800°C to prevent environmental contamination .

Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological activity?

  • Electron-withdrawing groups : Adding trifluoromethoxy (as in related compounds) enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Amino group alkylation : Diethyl vs. dipropyl groups alter steric hindrance, affecting receptor binding selectivity (e.g., D3 vs. D2 dopamine receptors) .
  • Sulphonamide derivatives : Improve antibacterial activity by mimicking sulfa drugs’ DHPS inhibition .

Basic: What solvents and storage conditions ensure long-term stability of this compound?

  • Solubility : Use ethanol or methanol for dissolution; avoid aqueous buffers to prevent hydrolysis .
  • Storage : Store at 4°C in amber vials under nitrogen to prevent oxidation and photodegradation .
  • Stability monitoring : Perform quarterly HPLC analysis to detect degradation products .

Advanced: How can researchers validate the compound’s role as a synthetic intermediate for dopamine agonists like Ropinirole?

  • Stepwise synthesis tracking : Use LC-MS to monitor intermediates in multi-step reactions (e.g., coupling with chloro-substituted heterocycles) .
  • Comparative pharmacology : Assess binding affinity (Ki) of synthesized derivatives at dopamine receptors via radioligand assays .
  • Scale-up challenges : Optimize column chromatography-free purification using pH-dependent liquid-liquid extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.